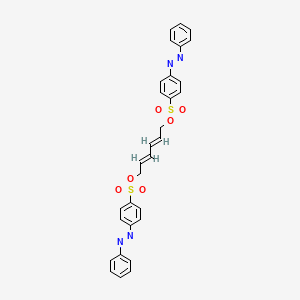
2,4-Hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate) is a complex organic compound with the molecular formula C30H22N4O6S2 and a molecular weight of 598.65 g/mol . This compound is characterized by its unique structure, which includes two azobenzene groups attached to a hexadiyne backbone. It is known for its vibrant color, ranging from purple to dark red, and its sensitivity to light and heat .
Preparation Methods
The synthesis of 2,4-Hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate) typically involves the reaction of 2,4-hexadiyne-1,6-diol with 4-phenylazobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonate ester bonds . The reaction conditions often require careful control of temperature and light exposure to prevent decomposition or unwanted side reactions .
Chemical Reactions Analysis
2,4-Hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the azobenzene groups to hydrazine derivatives.
Substitution: The sulfonate groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2,4-Hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s ability to undergo photoisomerization makes it useful in studying light-induced biological processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: It is used in the development of advanced materials, such as photoresponsive polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-Hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate) primarily involves its ability to undergo photoisomerization. When exposed to light, the azobenzene groups can switch between trans and cis configurations, altering the compound’s physical and chemical properties . This photoresponsive behavior is exploited in various applications, such as in the development of light-controlled materials and devices .
Comparison with Similar Compounds
2,4-Hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate) can be compared with other azobenzene derivatives, such as:
4-Phenylazobenzenesulfonate: Lacks the hexadiyne backbone, resulting in different physical and chemical properties.
2,4-Hexadiynediyl-1,6-bis-(4-nitrophenylazobenzenesulfonate): Contains nitro groups, which can significantly alter its reactivity and applications.
2,4-Hexadiynediyl-1,6-bis-(4-methoxyphenylazobenzenesulfonate): The presence of methoxy groups can influence its solubility and interaction with other molecules.
These comparisons highlight the unique features of 2,4-Hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate), such as its specific reactivity and photoresponsive behavior, which make it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C30H26N4O6S2 |
|---|---|
Molecular Weight |
602.7 g/mol |
IUPAC Name |
[(2E,4E)-6-(4-phenyldiazenylphenyl)sulfonyloxyhexa-2,4-dienyl] 4-phenyldiazenylbenzenesulfonate |
InChI |
InChI=1S/C30H26N4O6S2/c35-41(36,29-19-15-27(16-20-29)33-31-25-11-5-3-6-12-25)39-23-9-1-2-10-24-40-42(37,38)30-21-17-28(18-22-30)34-32-26-13-7-4-8-14-26/h1-22H,23-24H2/b9-1+,10-2+,33-31?,34-32? |
InChI Key |
PDGNTRXUQVYTER-JRGIQVGESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)OC/C=C/C=C/COS(=O)(=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)OCC=CC=CCOS(=O)(=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


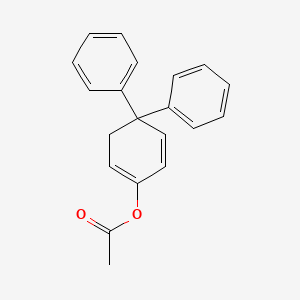
![Cyclopentanemethanethiol, 1-[(ethylthio)methyl]-](/img/structure/B13830713.png)
![[4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate](/img/structure/B13830717.png)
![2-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13830719.png)
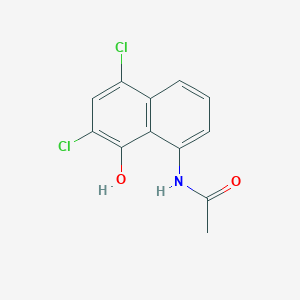
![[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-[[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]methyl]phenyl] 2-methylpropanoate](/img/structure/B13830747.png)


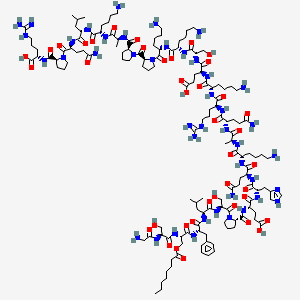

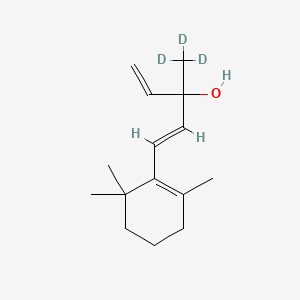
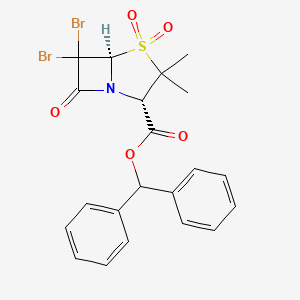
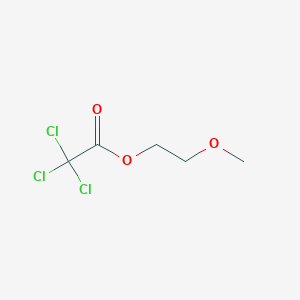
![7-Hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;trihydrate](/img/structure/B13830789.png)
